Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C20H24N4O2 . It belongs to an extensive class of compounds known as piperazine derivatives, which have numerous neuropharmacological activities . Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives, a related class of compounds, have shown significant BTK inhibition potency .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate” consists of a pyrrolo[1,2-a]quinoxalin-4-ylpiperazine core with a tert-butyl carboxylate group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
“Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate” has a molecular weight of 352.4 g/mol. More detailed physical and chemical properties can be found in various chemical databases .Scientific Research Applications
-
Pharmaceutical Synthesis
-
Biologically Active Quinoxalines Preparation
- Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
- An efficient method was established by Allan et al., which is an acid-catalyzed reaction for the synthesis of 4-aryl substituted pyrrolo [1,2-a] quinoxalines . This one-pot reaction involves imine formation, followed by cyclization and air oxidation .
-
Synthesis of Biologically Active Natural Products
- This compound can be used as a precursor to synthesize biologically active natural products like Indiacen A and Indiacen B .
- The synthesis starts from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of this compound at the 3-position gives a compound which is converted to an N-Boc derivative. The aldehyde group of this derivative is reduced with NaBH4 in methanol to obtain an alcohol in 90% yield. The alcoholic hydroxy group is protected by treatment with tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get a compound with quantitative yield .
-
Organic Chemical Synthesis Intermediate
-
Synthesis of Fentanyl Derivatives
-
Synthesis of Crizotinib
Future Directions
The future directions for “Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate” and related compounds could involve further exploration of their neuropharmacological activities and BTK inhibition potency . These compounds could have significant implications in the treatment of various diseases.
properties
IUPAC Name |
tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-20(2,3)26-19(25)23-13-11-22(12-14-23)18-17-9-6-10-24(17)16-8-5-4-7-15(16)21-18/h4-10H,11-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSQDZMRYAWTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N4C2=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.